molecular formula C19H27BrN2O2 B11042173 N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide

N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide

Cat. No.: B11042173
M. Wt: 395.3 g/mol
InChI Key: XNQBRAHVPJDCHG-UHFFFAOYSA-N
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Description

N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexanecarboxamide core with a substituted phenyl group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide typically involves multiple steps. One common method starts with the reaction of o-toluidine with butyric acid chloride to form N-butyryl-2-methylaniline. This intermediate is then brominated to obtain the desired brominated product .

Industrial Production Methods

Industrial production methods for this compound often involve the use of palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . This method is favored for its efficiency and ability to produce high yields.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields brominated derivatives, while oxidation and reduction can lead to various oxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have been used to predict its binding affinity and interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyclohexanecarboxamide core and substituted phenyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C19H27BrN2O2

Molecular Weight

395.3 g/mol

IUPAC Name

N-[1-(4-bromo-3-methylanilino)-3-methyl-1-oxobutan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C19H27BrN2O2/c1-12(2)17(22-18(23)14-7-5-4-6-8-14)19(24)21-15-9-10-16(20)13(3)11-15/h9-12,14,17H,4-8H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

XNQBRAHVPJDCHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(C(C)C)NC(=O)C2CCCCC2)Br

Origin of Product

United States

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